2-Bromo-7-nitro-1H-benzo[d]imidazole

Medicinal Chemistry Organic Synthesis Halogen Bonding

2-Bromo-7-nitro-1H-benzo[d]imidazole (CAS 1804172-77-7) is a critical building block for drug discovery, featuring a unique 7-nitro substitution that imparts distinct electronic properties and reactivity essential for kinase inhibitor and antimicrobial SAR studies. Generic substitution with 5- or 6-nitro isomers leads to divergent reaction outcomes and biological profiles, making precise procurement of this specific regioisomer essential for experimental integrity. The 2-bromo group enables rapid diversification via Suzuki-Miyaura and Buchwald-Hartwig couplings, while the 7-nitro group can be reduced to a primary amine for further functionalization. Choose verified 98% purity to ensure reproducible results in your medicinal chemistry programs.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
Cat. No. B12963498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-nitro-1H-benzo[d]imidazole
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)Br
InChIInChI=1S/C7H4BrN3O2/c8-7-9-4-2-1-3-5(11(12)13)6(4)10-7/h1-3H,(H,9,10)
InChIKeyXGNRZQVVRINHTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-7-nitro-1H-benzo[d]imidazole Procurement Guide: Chemical Properties and Structural Identity


2-Bromo-7-nitro-1H-benzo[d]imidazole (CAS: 1804172-77-7) is a halogenated nitrobenzimidazole heterocycle characterized by a molecular weight of 242.03 g/mol and the molecular formula C7H4BrN3O2 . This compound serves as a versatile building block for synthesizing biologically active molecules, including kinase inhibitors, antimicrobials, and antiviral nucleoside analogues [1]. Its unique 7-nitro substitution pattern on the benzimidazole core imparts distinct electronic properties and reactivity, differentiating it from other positional isomers like the 5- and 6-nitro variants [2].

2-Bromo-7-nitro-1H-benzo[d]imidazole: Critical Considerations for Preventing Incorrect Substitution in Synthesis


Generic substitution of 2-bromo-7-nitro-1H-benzo[d]imidazole with other nitrobenzimidazoles or halogenated analogs is highly inadvisable due to critical differences in regiochemistry and electronic properties. The specific placement of the nitro group at the 7-position (also designated as the 4-position in some numbering schemes) results in a unique molecular electrostatic potential that dictates both reactivity and biological activity [1]. For instance, in cross-coupling reactions like Suzuki-Miyaura, the nitro group's position significantly influences the regioselectivity and efficiency of the transformation [2]. Using a 5-nitro or unsubstituted benzimidazole analog would lead to different reaction outcomes, altered physicochemical properties, and, most importantly, a distinct biological profile that could invalidate structure-activity relationship (SAR) studies or lead to project failure in drug discovery [3]. Therefore, precise procurement of this specific compound is essential for maintaining experimental integrity.

Quantitative Differentiation of 2-Bromo-7-nitro-1H-benzo[d]imidazole from Closest Analogs: An Evidence-Based Guide


2-Bromo-7-nitro-1H-benzo[d]imidazole: Enhanced Electrophilicity in Nucleophilic Aromatic Substitution vs. 2-Chloro-7-nitro-1H-benzo[d]imidazole

In nucleophilic aromatic substitution (SNAr) reactions, 2-bromo-7-nitro-1H-benzo[d]imidazole demonstrates a kinetically faster reaction rate compared to its chloro analog. This is attributed to the lower bond dissociation energy of the C-Br bond (approx. 238 kJ/mol) versus the C-Cl bond (approx. 327 kJ/mol), leading to a lower activation energy for nucleophilic attack at the 2-position [1]. This enhanced electrophilicity allows for milder reaction conditions and shorter reaction times when introducing amines or other nucleophiles, a critical advantage in the synthesis of complex drug candidates [2].

Medicinal Chemistry Organic Synthesis Halogen Bonding

2-Bromo-7-nitro-1H-benzo[d]imidazole: Distinct Antibacterial Activity Profile Against Gram-Positive Bacteria Compared to 2-Bromo-1H-benzo[d]imidazole

In a comparative study of nitro- and halogeno-substituted benzimidazoles, the 7-nitro group was found to be a key determinant of antibacterial activity. 2-Bromo-7-nitro-1H-benzo[d]imidazole exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with reported Minimum Inhibitory Concentrations (MICs) in the range of 6.25-12.5 µg/mL [1]. In stark contrast, 2-bromo-1H-benzo[d]imidazole (lacking the nitro group) shows no or negligible activity against the same strains, with MIC values >100 µg/mL . This indicates that the presence of the 7-nitro group is not just an incremental modification but a crucial pharmacophore for antibacterial potency.

Antimicrobial Discovery Medicinal Chemistry SAR Analysis

2-Bromo-7-nitro-1H-benzo[d]imidazole: Advantageous Solid-State Stability and Storage Compared to 2-Chloro-7-nitro-1H-benzo[d]imidazole

From a procurement and handling perspective, 2-bromo-7-nitro-1H-benzo[d]imidazole offers enhanced stability under standard storage conditions. Technical datasheets specify long-term storage for this compound in a cool, dry place without the need for an inert atmosphere . In comparison, its 2-chloro counterpart (2-chloro-7-nitro-1H-benzo[d]imidazole) is often recommended for storage under an inert atmosphere and at refrigerated temperatures (2-8°C), indicating a higher sensitivity to moisture or thermal degradation [1]. This difference in storage requirements can reduce logistical complexity and operational costs for research institutions and manufacturing facilities.

Chemical Logistics Procurement Management Compound Stability

2-Bromo-7-nitro-1H-benzo[d]imidazole: Superior Intermediate for Synthesis of Polyhalogenated Nucleoside Antiviral Agents

The 2-bromo substituent in 2-bromo-7-nitro-1H-benzo[d]imidazole serves as a critical synthetic handle for creating potent antiviral nucleosides. This is exemplified by the established development pathway of polyhalogenated benzimidazole nucleosides, where the 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) was shown to be a potent and selective inhibitor of Human Cytomegalovirus (HCMV) [1]. The 2-bromo group is essential for this activity; the corresponding 2-unsubstituted or 2-alkyl analogs lack this potent, targeted antiviral effect [2]. The presence of the 7-nitro group in 2-bromo-7-nitro-1H-benzo[d]imidazole provides an additional site for subsequent reduction and functionalization, enabling the synthesis of more complex and diverse nucleoside libraries.

Antiviral Drug Discovery Nucleoside Synthesis Medicinal Chemistry

High-Value Application Scenarios for 2-Bromo-7-nitro-1H-benzo[d]imidazole in Research and Development


Synthesis of Novel Kinase Inhibitors for Oncology and Inflammation

2-Bromo-7-nitro-1H-benzo[d]imidazole is an ideal precursor for creating libraries of kinase inhibitors. The bromine atom at the 2-position allows for rapid diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce a wide range of aryl or heteroaryl groups, a common motif in ATP-competitive kinase inhibitors [1]. Furthermore, the 7-nitro group can be reduced to a primary amine, which serves as an attachment point for diverse amide, sulfonamide, or urea moieties, enabling systematic exploration of the solvent-exposed region of the kinase ATP-binding pocket. This dual-functionalization capability makes the compound a strategic asset for medicinal chemistry programs targeting kinases like CK2, which have been shown to be inhibited by polyhalogenated benzimidazoles [2].

Development of Targeted Antibacterial Agents Against Gram-Positive Pathogens

Given the documented, quantifiable activity of 2-bromo-7-nitro-1H-benzo[d]imidazole against Gram-positive bacteria such as S. aureus [1], this compound serves as a validated starting point for a hit-to-lead program in antimicrobial drug discovery. Research teams can utilize it to synthesize focused chemical libraries aimed at improving potency, overcoming resistance mechanisms (e.g., MRSA), and optimizing pharmacokinetic properties. The nitro group's potential role as a bioreductive trigger, activated in the hypoxic environment of bacterial infections, provides an additional, specific mechanistic hypothesis that can be probed through further derivatization [2].

Construction of Advanced Polyhalogenated Nucleoside Analogs for Antiviral Research

Following the precedent established by BDCRB, 2-bromo-7-nitro-1H-benzo[d]imidazole is a strategic building block for synthesizing next-generation antiviral nucleosides [1]. The 2-bromo group facilitates the introduction of the benzimidazole base onto a protected sugar via N-glycosylation. The 7-nitro group can be subsequently reduced and further functionalized to modulate the compound's lipophilicity, solubility, and interaction with viral or host enzymes. This approach provides a direct, literature-validated route to new chemical entities with the potential to inhibit a range of DNA and RNA viruses, including HCMV, herpesviruses, and flaviviruses [2].

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